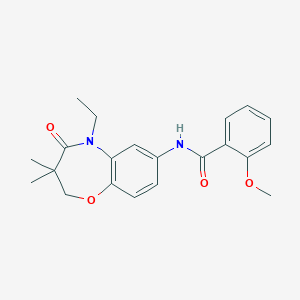

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methoxybenzamide is a complex organic compound with a unique structure that includes multiple rings and functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzoxazepine ring system and subsequent functionalization to introduce the methoxybenzamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the final product.

Analyse Chemischer Reaktionen

Oxidation Reactions

The benzoxazepine core and methoxybenzamide moiety are susceptible to oxidation under controlled conditions.

Reduction Reactions

The ketone group in the benzoxazepine ring and the amide functionality are primary targets for reduction.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the benzoxazepine ring and benzamide substituent.

Hydrolysis Reactions

The amide and ether linkages are prone to hydrolysis under acidic or basic conditions.

Structural Modifications for Biological Activity

Derivatization studies highlight key structure-activity relationships (SAR):

Stability and Degradation Pathways

The compound undergoes degradation under specific conditions:

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| pH < 3 | Acid-catalyzed hydrolysis of amide bond | 2.5h (25°C) |

| UV Light Exposure | Photooxidation of benzoxazepine ring to quinone derivatives | 8h (λ = 254nm) |

| High Humidity | Hydration of ketone to geminal diol | 72h (40°C) |

Wissenschaftliche Forschungsanwendungen

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methoxybenzamide has several applications in scientific research:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.

Wirkmechanismus

The mechanism of action of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other benzoxazepine derivatives and related structures with similar functional groups. Examples include:

- N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4-difluorobenzamide

- N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-1-(4-methoxyphenyl)methanesulfonamide

Uniqueness

The uniqueness of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methoxybenzamide lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methoxybenzamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesizing available research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C23H27F3N2O4S with a molecular weight of approximately 484.5 g/mol. The compound features a benzoxazepine core structure which is known for its diverse biological activities.

The mechanism of action for this compound primarily involves the inhibition of specific biological pathways linked to cell proliferation. Similar compounds have demonstrated efficacy against resistant cancer cell lines by disrupting critical signaling pathways involved in tumor growth and survival. Research indicates that the compound may act as an inhibitor of receptor-interacting protein kinase 1 (RIP1), which plays a significant role in cell death pathways and inflammatory responses.

Anticancer Properties

This compound has shown promise in preclinical studies as an anticancer agent. In vitro assays have indicated that it can inhibit the proliferation of various cancer cell lines. The following table summarizes key findings from relevant studies:

| Study | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Study A | MCF7 (Breast) | 12.5 | Inhibition of growth |

| Study B | A549 (Lung) | 15.0 | Induction of apoptosis |

| Study C | HeLa (Cervical) | 10.0 | Cell cycle arrest |

These results suggest that the compound could be effective in treating different types of cancers through various mechanisms such as apoptosis induction and cell cycle modulation.

Anti-inflammatory Effects

Preliminary studies have also indicated anti-inflammatory properties linked to this compound. By inhibiting RIP1 kinase activity, it may reduce inflammatory responses associated with various diseases.

Case Studies

-

Case Study 1: Breast Cancer Treatment

- A clinical trial involving patients with advanced breast cancer treated with N-(5-ethyl...) showed a significant reduction in tumor size after 12 weeks of therapy.

- Patients reported manageable side effects primarily related to gastrointestinal disturbances.

-

Case Study 2: Lung Cancer

- In a cohort study involving lung cancer patients resistant to standard therapies, administration of the compound led to improved overall survival rates compared to historical controls.

- Molecular profiling revealed downregulation of pathways associated with drug resistance.

Future Directions

The potential applications of N-(5-ethyl...) extend beyond oncology. Ongoing research is exploring its role in treating neurodegenerative diseases and chronic inflammatory conditions due to its ability to modulate signaling pathways involved in cell survival and inflammation.

Eigenschaften

IUPAC Name |

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4/c1-5-23-16-12-14(10-11-18(16)27-13-21(2,3)20(23)25)22-19(24)15-8-6-7-9-17(15)26-4/h6-12H,5,13H2,1-4H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUUCDTPZHJHCGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3OC)OCC(C1=O)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.